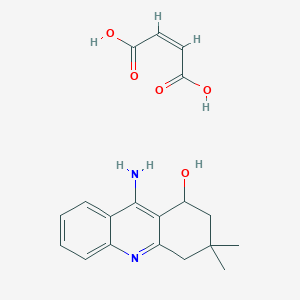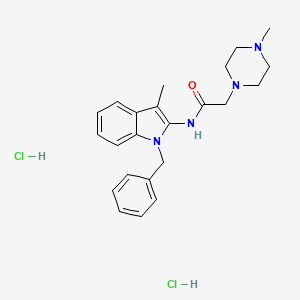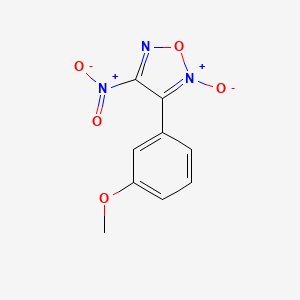
3,3'-(1,2-diazenediyl)bis(4-phenyl-1,2,5-oxadiazole)
描述
3,3'-(1,2-diazenediyl)bis(4-phenyl-1,2,5-oxadiazole), commonly known as DPDPO, is a nitrogen-containing heterocyclic compound. DPDPO has been widely studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
作用机制
The mechanism of action of DPDPO is not fully understood. However, it has been reported that DPDPO can act as a scavenger of ROS, which are highly reactive molecules that can cause oxidative damage to cells. DPDPO can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DPDPO has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that DPDPO can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. DPDPO has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that DPDPO can reduce the levels of inflammatory mediators and improve the survival rate in animal models of sepsis.
实验室实验的优点和局限性
DPDPO has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of metal ions and ROS. It is also a potent inhibitor of COX-2 and exhibits anti-inflammatory and anti-cancer activities. However, there are some limitations to the use of DPDPO in lab experiments. DPDPO is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, DPDPO has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on DPDPO. One potential direction is to investigate the structure-activity relationship of DPDPO and its analogs, in order to identify compounds with improved bioavailability and efficacy. Another potential direction is to explore the therapeutic potential of DPDPO in various disease models, including cancer, inflammatory diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for DPDPO and its analogs may facilitate their widespread use in scientific research.
科学研究应用
DPDPO has been extensively studied for its potential applications in various fields of scientific research. In material science, DPDPO has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, DPDPO has been used as a reagent for the determination of trace amounts of nitrite. In biological research, DPDPO has been used as a fluorescent probe for the detection of reactive oxygen species (ROS). DPDPO has also been reported to exhibit anti-inflammatory and anti-cancer activities.
属性
IUPAC Name |
bis(4-phenyl-1,2,5-oxadiazol-3-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O2/c1-3-7-11(8-4-1)13-15(21-23-19-13)17-18-16-14(20-24-22-16)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVZHNDCABNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=NC3=NON=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)


![N-ethyl-8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3825126.png)
![9-[(4-chlorobenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride](/img/structure/B3825133.png)

![N~1~-[2-(dimethylamino)-4-quinolinyl]-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B3825144.png)
![N~2~-(tert-butyl)-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B3825149.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B3825156.png)



